Cas no 1909306-09-7 (tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylateは、ピロリジン骨格とピペリジン環を有する複素環式化合物です。この化合物は、医薬品中間体としての応用が期待される特異な構造を持ち、特に中枢神経系標的薬の開発において有用な骨格を提供します。tert-ブチルエステル基は分子の安定性を向上させ、合成プロセス中の取り扱いを容易にします。また、ピペリジン環の4位に位置する窒素原子はさらなる修飾が可能であり、構造多様性を高めることができます。この化合物の結晶性は精製工程を簡素化し、高純度品の調製を可能にします。カルボニル基とカルボキシレート基の存在は、分子間相互作用の調整に寄与し、生体適合性の最適化に有利に働きます。

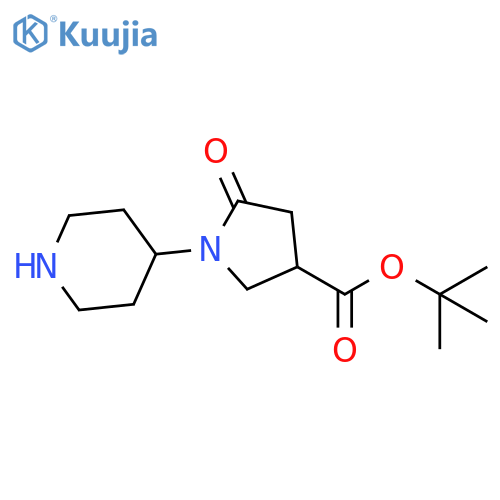

1909306-09-7 structure

商品名:tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate

CAS番号:1909306-09-7

MF:C14H24N2O3

メガワット:268.351963996887

MDL:MFCD29762732

CID:5246360

PubChem ID:121581848

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(4-piperidinyl)-, 1,1-dimethylethyl ester

- tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate

-

- MDL: MFCD29762732

- インチ: 1S/C14H24N2O3/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11/h10-11,15H,4-9H2,1-3H3

- InChIKey: HQFQKQYBDAOXDG-UHFFFAOYSA-N

- ほほえんだ: N1(C2CCNCC2)C(=O)CC(C(OC(C)(C)C)=O)C1

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-252135-0.25g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 0.25g |

$485.0 | 2024-06-19 | |

| Enamine | EN300-252135-1.0g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 1.0g |

$528.0 | 2024-06-19 | |

| Enamine | EN300-252135-5.0g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 5.0g |

$1530.0 | 2024-06-19 | |

| Enamine | EN300-252135-5g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 5g |

$1530.0 | 2023-09-15 | ||

| Enamine | EN300-252135-10g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 10g |

$2269.0 | 2023-09-15 | ||

| Enamine | EN300-252135-0.1g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 0.1g |

$464.0 | 2024-06-19 | |

| Enamine | EN300-252135-1g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 1g |

$528.0 | 2023-09-15 | ||

| Enamine | EN300-252135-0.05g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 0.05g |

$443.0 | 2024-06-19 | |

| Enamine | EN300-252135-10.0g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 10.0g |

$2269.0 | 2024-06-19 | |

| Enamine | EN300-252135-0.5g |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |

1909306-09-7 | 95% | 0.5g |

$507.0 | 2024-06-19 |

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1909306-09-7 (tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬